Neosarracine

Descripción

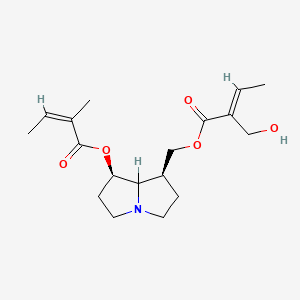

Neosarracine is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, such as Senecio macedonicus Griseb. and S. hydrophyllus. It belongs to the class of saturated necine base esters, characterized by a bicyclic structure with esterified hydroxyl groups at positions C-7 and C-7. Neosarracine is often isolated alongside sarracine, its structural isomer, in a 1:3 (w/w) ratio . Its molecular formula is C₁₈H₂₇NO₅ (molecular weight: 337.415 g/mol), with a CAS registry number of 136173-26-7 .

However, it lacks stimulatory effects on pathological cells like myeloma P3U1 cells .

Structure

3D Structure

Propiedades

Número CAS |

136173-26-7 |

|---|---|

Fórmula molecular |

C18H27NO5 |

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |

Clave InChI |

YMUQRQKYYOWGPN-MBQDPZAHSA-N |

SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |

SMILES canónico |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neosarracine involves several steps, starting from basic organic compounds. The process typically includes the formation of the pyrrolizidine core structure, followed by the introduction of specific functional groups that characterize neosarracine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of neosarracine is less common due to its natural abundance in Senecio macedonicus. extraction and purification from the plant material involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Neosarracine undergoes various chemical reactions, including:

Oxidation: Neosarracine can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Neosarracine can participate in substitution reactions, where functional groups are replaced by other groups, leading to derivatives with varied properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various neosarracine derivatives, each with potentially unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry: As a model compound for studying pyrrolizidine alkaloids and their reactivity.

Biology: Investigated for its immunomodulatory effects and potential to influence immune responses.

Medicine: Explored for its therapeutic potential, particularly in modulating immune functions and possibly in cancer therapy.

Mecanismo De Acción

The mechanism of action of neosarracine involves its interaction with specific molecular targets within cells. It is believed to modulate immune responses by influencing the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways are still under investigation, but neosarracine’s effects on liver enzymes and thymus morphology have been documented .

Comparación Con Compuestos Similares

Structural Analogues

Neosarracine is closely related to other PAs in the Senecio genus, differing in esterification patterns or stereochemistry:

Key Differences :

- Neosarracine vs. Sarracine : These are stereoisomers differing in the configuration of ester groups at C-2' and C-2" (Z/E vs. E/Z) .

- Neosarracine vs. 8-Episarracine : The latter has an inverted stereochemistry at C-8, altering its biological activity .

- Neosarracine vs. 9-Angeloylplatynecine: The monoester structure of 9-angeloylplatynecine reduces its cytotoxicity compared to diesters like neosarracine .

Immunomodulatory Effects

- Neosarracine-Sarracine Mixture (1:3 w/w): Stimulates normal murine spleen lymphocytes at concentrations ≤250 ng/mL, enhancing proliferation by 40–60% compared to controls. Synergizes with phytohemagglutinin (PHA) in PHA-stimulated lymphocytes, increasing ³H-thymidine uptake by 70–90% . No toxicity observed in normal cells at ≤200 ng/mL, contrasting with other PAs (e.g., triangularine) that inhibit lymphocyte proliferation at similar doses .

- Sarracine Alone: Shows weaker immunostimulatory effects than the neosarracine-rich mixture, suggesting synergy between the two isomers .

Cytotoxicity

- Neosarracine-Sarracine Mixture: Non-toxic to murine myeloma P3U1 cells at ≤200 ng/mL, with cell viability maintained at >85% .

- Other PAs (e.g., triangularine) : Exhibit toxicity at 50–100 ng/mL, reducing viability to <60% .

Physicochemical Properties

- logP Values : Neosarracine, sarracine, and related isomers share a logP of 1.44 , indicating similar lipophilicity and membrane permeability .

- Spectroscopic Identification :

- Neosarracine : CIMS (chemical ionization mass spectrometry) shows a base peak at m/z 322 [M+1]⁺ , with fragments at m/z 221 (loss of angelic acid) and m/z 138 (platynecine base) .

- Sarracine : Distinctive ¹H NMR signals for (2'E,2"Z)-configuration, resolved via comparison with neosarracine’s spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.